molecular formula C13H14N2O2S2 B1196173 5-[(3-methyl-2-thienyl)methylene]-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one

5-[(3-methyl-2-thienyl)methylene]-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one

Cat. No.: B1196173
M. Wt: 294.4 g/mol
InChI Key: KZNUVOHTMZRUNU-FLIBITNWSA-N
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Description

5-[(3-methyl-2-thiophenyl)methylidene]-2-(4-morpholinyl)-4-thiazolone is a member of morpholines.

Scientific Research Applications

Synthesis and Biological Activities

  • Thiazolone derivatives like 5-[(3-methyl-2-thienyl)methylene]-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one have been synthesized and tested for their analgesic and anti-inflammatory activities. These compounds are characterized by NMR spectroscopy and liquid chromatography-mass spectrometry, indicating their potential in pharmacological research (Demchenko et al., 2015).

Chemical Reactions and Derivatives

  • Research shows that N,N-Disubstituted thiazolone derivatives can react with various CH acids, leading to the formation of bithiazolylidene dione derivatives. This indicates their utility in chemical synthesis and drug development (Kandeel et al., 2002).

Structural Analysis

  • Structural and spectral analyses of similar thiazole derivatives have been conducted. For example, a study on 3-(morpholin-4-ylmethyl)-1,3-benzothiazole-2-thione provides insights into the molecular structure and hydrogen bonding interactions of such compounds (Franklin et al., 2011).

Antioxidant Activities

  • A study on the antioxidant activity of 2-amino-5-alkylidenethiazol-4-ones suggests that these compounds, including those similar to this compound, can inhibit lipid peroxidation, indicating potential in the development of antioxidant therapies (Zvezdanović et al., 2014).

Antiprotozoal Activities

  • Some thiazole derivatives have shown moderate activity against Trypanosoma species, indicating their potential in antiprotozoal drug development (Verge & Roffey, 1975).

Antitumor Applications

  • Thiazole derivatives have been utilized in the design of antitumor agents, showing potential for cancer treatment. Specific compounds have displayed superior activity compared to reference drugs like 5-fluorouracil and cisplatin (Matiichuk et al., 2020).

Properties

Molecular Formula

C13H14N2O2S2

Molecular Weight

294.4 g/mol

IUPAC Name

(5Z)-5-[(3-methylthiophen-2-yl)methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one

InChI

InChI=1S/C13H14N2O2S2/c1-9-2-7-18-10(9)8-11-12(16)14-13(19-11)15-3-5-17-6-4-15/h2,7-8H,3-6H2,1H3/b11-8-

InChI Key

KZNUVOHTMZRUNU-FLIBITNWSA-N

Isomeric SMILES

CC1=C(SC=C1)/C=C\2/C(=O)N=C(S2)N3CCOCC3

Canonical SMILES

CC1=C(SC=C1)C=C2C(=O)N=C(S2)N3CCOCC3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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